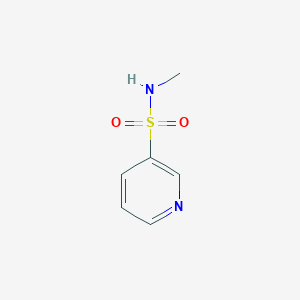
N-甲基吡啶-3-磺酰胺
描述
N-Methylpyridine-3-sulfonamide is a useful research compound. Its molecular formula is C6H8N2O2S and its molecular weight is 172.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methylpyridine-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methylpyridine-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
结核病研究
N-甲基吡啶-3-磺酰胺已被确认为对结核分枝杆菌硫代乙酰胺脱氢酶(Lpd)具有强效且种属选择性的抑制剂,该酶是细菌代谢和解毒过程中的关键酶。这一发现对结核病治疗具有重要意义,因为在结核分枝杆菌中删除Lpd会严重削弱其建立感染的能力。磺胺类化合物表现出低纳摩尔级别的亲和力,并且选择性地靶向硫代乙酰胺通道,与其他抑制剂靶向的NAD⁺/NADH口袋不同。然而,它们在结核分枝杆菌中无法有效积累到足够水平,限制了它们在治疗结核病中的实际应用(Bryk et al., 2013)。
与金属离子的络合
研究表明,包括N-甲基吡啶-3-磺酰胺衍生物在内的磺胺类化合物可以与镍(II)和铁(II)等金属离子形成络合物。这些络合物在制药和化工行业具有潜在应用,因为它们具有增强的生物学和催化潜力。磺胺类化合物对这些金属离子起着中性配体的作用,络合过程涉及化合物频率带的变化,表明从配体到金属的d轨道发生电子转移(Orie et al., 2021)。
药物吸收研究
对从大鼠小肠吸收异构的N1-杂环磺胺类化合物,包括N-甲基磺胺类化合物的研究已经进行,以了解它们的理化性质和吸收特性。这些研究有助于预测这些化合物在生物系统中的行为,这对于药物开发至关重要(Kitao et al., 1973)。
抗生素解毒
在抗生素解毒的背景下,已经对N-甲基吡啶-3-磺酰胺衍生物进行了研究。一项研究考察了硝基化合物与还原型谷胱甘肽的体外非酶反应,其中N-羟基磺胺类化合物被确认为一种新的结合形式。这种机制对于理解有毒芳胺的解毒途径至关重要,这些有毒芳胺在肝脏或肾脏等环境中很常见(Umemoto et al., 1988)。
次级和三级磺胺类化合物的合成
通过涉及3-溴吡啶和各种一次和二次烷基和芳基磺胺类化合物的反应,合成了N-甲基吡啶-3-磺酰胺衍生物。这些反应由特定金属离子催化,产生N-(3-吡啶基)-取代的次级和三级磺酰胺类化合物。这种合成方法对于生产具有潜在应用于制药业的新化合物至关重要(Han, 2010)。
作用机制
Target of Action
N-Methylpyridine-3-sulfonamide (MPS) is a sulfonamide derivative. Sulfonamides are known to target enzymes involved in the synthesis of folic acid, which is essential for the production of DNA in bacteria . Specifically, they are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid .
Mode of Action
This competition prevents the bacteria from producing the necessary components for DNA synthesis, thereby inhibiting their growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by MPS is the folic acid synthesis pathway in bacteria. By inhibiting this pathway, MPS prevents the bacteria from producing DNA, which is necessary for their growth and proliferation .
Pharmacokinetics
They are primarily excreted unchanged in the urine .
Result of Action
The inhibition of folic acid synthesis by MPS leads to a decrease in bacterial DNA synthesis. This results in the inhibition of bacterial growth and proliferation . In addition, MPS has been shown to suppress tumor cell invasion and metastasis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MPS. For example, the presence of other substances in the environment, such as other drugs or chemicals, can affect the absorption, distribution, metabolism, and excretion of MPS. Furthermore, the pH of the environment can influence the ionization state of MPS, which can affect its solubility and therefore its bioavailability .
安全和危害
未来方向
There is ongoing research into the use of sulfonamides in the treatment of various conditions. For instance, a novel synthetic inhibitor of Rab27aSlp(s) interaction, which is a sulfonamide, has been found to suppress tumor cell invasion and metastasis . This highlights the potential for future applications of sulfonamides in medical treatments.
属性
IUPAC Name |
N-methylpyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-7-11(9,10)6-3-2-4-8-5-6/h2-5,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJKIEGKFXYPIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501305511 | |
| Record name | N-Methyl-3-pyridinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501305511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4847-34-1 | |
| Record name | N-Methyl-3-pyridinesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4847-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-3-pyridinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501305511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylpyridine-3-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BHMPS exert its anti-cancer effects?
A: BHMPS acts by inhibiting the interaction between Rab27a, a protein involved in vesicle trafficking, and its effector protein Slp4. [] This disruption of the Rab27a-Slp4 interaction interferes with the secretion of proteins crucial for cancer cell migration and invasion, such as epidermal growth factor receptor (EGFR) and fibronectin. [] By reducing EGFR and fibronectin secretion, BHMPS effectively hinders the ability of cancer cells to move and invade surrounding tissues. []
Q2: What are the pharmacokinetic properties of BHMPS?
A: A validated high-performance liquid chromatography method was used to determine the pharmacokinetic profile of BHMPS in rats. [] Following oral administration of BHMPS (10 mg/kg), the bioavailability was approximately 73.7%. [] This indicates that BHMPS is well-absorbed after oral administration.
Q3: Are there any analytical methods available for quantifying BHMPS?
A: Yes, a validated high-performance liquid chromatography method has been developed for the quantification of BHMPS in rat plasma. [] This method utilizes a reversed-phase C18 column and UV detection at 280 nm for analysis. [] The method demonstrated a detection limit of 0.03 μg/mL for BHMPS in rat plasma. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B1338638.png)
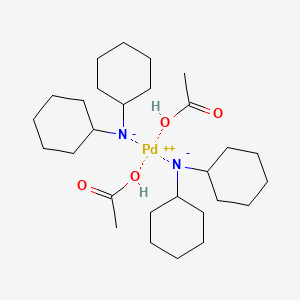
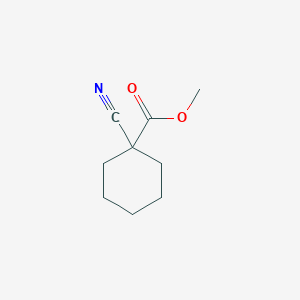



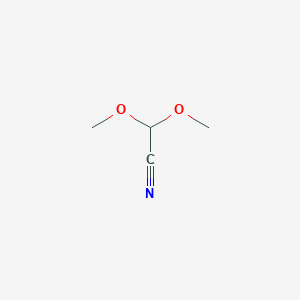

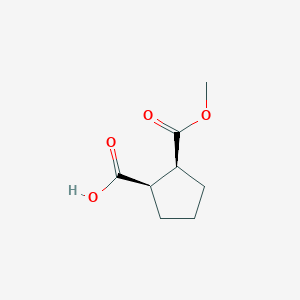

![5-Benzyl-1-oxa-5-azaspiro[2.4]heptane](/img/structure/B1338666.png)
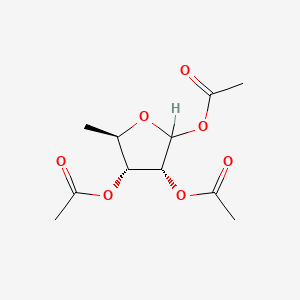
![4-Chloro-5-isopropyl-6-(5-methyl-[1,3,4]oxadiazol-2-yl)-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1338671.png)

